molecular formula C24H26N4O2S B2538601 N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1022235-27-3

N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2538601
CAS RN: 1022235-27-3
M. Wt: 434.56
InChI Key: AWWHKTGVYBPHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with an imidazole ring attached to various other functional groups. The compound has a molecular formula of C25H32N4OS and an average mass of 436.613 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 623.03°C, and a melting point of 270.07°C. It has a molar refractivity of 131.5±0.5 cm3, and a polar surface area of 85 Å2. Its water solubility at 25°C is 0.007391 mg/L .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are a class of heterocyclic compounds that have attracted extensive attention due to their diverse biological activities. These activities include but are not limited to antitumor, antibacterial, anti-inflammatory, and antiviral effects. Quinazolines are found in over 200 naturally occurring alkaloids and have been the basis for synthesizing numerous bioactive moieties, leading to potential medicinal agents (Tiwary et al., 2016).

Anticancer Applications

One of the most profound applications of quinazoline derivatives lies in their anticancer properties. Quinazoline compounds have been identified as inhibitors of various kinases, including EGFR, which play a crucial role in cancer progression. The structural flexibility of quinazoline allows for the creation of derivatives that can target a wide range of proteins involved in cancer pathways, thus offering a promising avenue for anticancer drug development (Ravez et al., 2015).

Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This demonstrates the versatility of quinazoline derivatives beyond the pharmaceutical domain, extending into materials science (Lipunova et al., 2018).

Synthetic and Analytical Applications

In the realm of synthetic chemistry, quinazolines have been a focal point due to their promising routes for synthesis and investigation of properties. The synthesis of quinazolines through eco-friendly, atom-efficient, multi-component synthetic strategies underscores their significance in chemical research and potential industrial applications (Faisal & Saeed, 2021).

properties

IUPAC Name

N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-3-4-13-25-21(29)14-20-23(30)28-22(26-20)18-7-5-6-8-19(18)27-24(28)31-15-17-11-9-16(2)10-12-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWHKTGVYBPHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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